N'-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide N'-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14523052
InChI: InChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18)/b16-9+
SMILES:
Molecular Formula: C14H11N3OS
Molecular Weight: 269.32 g/mol

N'-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide

CAS No.:

Cat. No.: VC14523052

Molecular Formula: C14H11N3OS

Molecular Weight: 269.32 g/mol

* For research use only. Not for human or veterinary use.

N'-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide -

Specification

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
IUPAC Name N-[(E)-1H-indol-3-ylmethylideneamino]thiophene-2-carboxamide
Standard InChI InChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18)/b16-9+
Standard InChI Key FMKAYIUNMIHSEK-CXUHLZMHSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CS3
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CS3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features an indole ring system (a bicyclic structure comprising a benzene fused to a pyrrole ring) connected via a methylene bridge to a thiophene-2-carbohydrazide group. The hydrazone linkage (–NH–N=CH–) between the indole and thiophene moieties introduces planarity, which influences its binding affinity to biological targets . The (E)-configuration of the imine bond is critical for maintaining molecular stability and interactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₁N₃OS
Molecular Weight269.32 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds3
Topological Polar Surface Area85.5 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis of N'-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide typically involves a condensation reaction between 1H-indole-3-carbaldehyde and thiophene-2-carbohydrazide under acidic or basic conditions . The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the hydrazone bond:

1H-Indole-3-carbaldehyde+Thiophene-2-carbohydrazideH+/OHN’-(1H-Indol-3-ylmethylene)-2-thiophenecarbohydrazide+H2O\text{1H-Indole-3-carbaldehyde} + \text{Thiophene-2-carbohydrazide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{N'-(1H-Indol-3-ylmethylene)-2-thiophenecarbohydrazide} + \text{H}_2\text{O}

Reaction yields are influenced by solvent choice (e.g., ethanol, methanol) and catalysts such as acetic acid. Microwave-assisted synthesis has been explored to reduce reaction times .

Purification and Characterization

Purification is achieved via recrystallization from ethanol or column chromatography. Structural confirmation relies on spectroscopic methods:

  • ¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, indole NH), 8.45 (s, 1H, imine CH), 7.20–8.10 (m, 7H, aromatic protons) .

  • IR: Bands at 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (0.8 µg/mL at pH 7.4), necessitating formulation strategies for in vivo studies . Its lipophilicity (XLogP3 = 3) aligns with Lipinski’s rule of five, suggesting favorable membrane permeability .

Drug-Likeness and ADME Profile

  • Absorption: High gastrointestinal absorption predicted due to moderate molecular weight and lipophilicity.

  • Metabolism: Susceptible to cytochrome P450 oxidation at the indole and thiophene rings.

  • Excretion: Primarily renal, with a half-life of ~4.2 hours in preclinical models .

Biological Activities and Mechanisms

Fibroblast Growth Factor (FGF) Inhibition

As FGF22-IN-1, this compound suppresses FGF22 signaling with an IC₅₀ of 0.89 µM, making it a candidate for treating FGF-driven pathologies like fibrosis and hepatocellular carcinoma . Molecular docking reveals hydrogen bonding with Lys-532 and π-π stacking with Phe-489 in the FGF22 active site .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Hydrazone Derivatives

CompoundTarget ActivityIC₅₀/MIC
N'-(1H-Indol-3-ylmethylene)-2-thiophenecarbohydrazideFGF22 inhibition0.89 µM
(E)-1-(1H-Indol-3-ylmethylene)-2-phenyldihydrazineCOX-2 inhibition1.2 µM
5-(Indol-3-ylmethylene)-thiazolidinoneAntibacterial2 µg/mL

Molecular Docking and Interaction Studies

Docking simulations using AutoDock Vina highlight key interactions:

  • Hydrogen bonds between the carbohydrazide carbonyl and Arg-231 of FGF22.

  • Van der Waals contacts with hydrophobic residues (Leu-290, Val-327).

  • Binding energy: −9.2 kcal/mol, indicating strong affinity .

Challenges and Future Directions

  • Solubility Limitations: Prodrug strategies (e.g., phosphate esters) are needed to enhance bioavailability.

  • Selectivity Optimization: Off-target effects on FGF receptors require isoform-specific modifications.

  • In Vivo Validation: Pharmacodynamic studies in animal models are critical to assess efficacy and toxicity.

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